Mono-heptafluorobutyl fumarate
Overview
Description
Mono-heptafluorobutyl fumarate is a chemical compound with the molecular formula C8H5F7O4. It is known for its unique properties due to the presence of heptafluorobutyl and fumarate groups. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science .
Mechanism of Action
Target of Action
Mono-Heptafluorobutyl fumarate is a derivative of fumarate, a key component in the citric acid cycle. The primary targets of fumarate and its derivatives are often enzymes involved in energy production and cellular metabolism .
Mode of Action
Fumarate and its derivatives are known to interact with their targets, often enzymes, to modulate their activity . This can result in changes in cellular metabolism and energy production .
Biochemical Pathways
Fumarate is a key intermediate in the citric acid cycle, a crucial biochemical pathway for energy production . It is converted to malate by the enzyme fumarase . Fumarate and its derivatives may affect this and other related pathways, influencing cellular metabolism and energy production .
Pharmacokinetics
Fumarate derivatives are generally known to be absorbed and distributed throughout the body, where they can interact with their targets . They are then metabolized and excreted .
Result of Action
Fumarate and its derivatives are known to modulate cellular metabolism and energy production, which can have various effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Mono-Heptafluorobutyl Fumarate, 97% are not fully understood due to the limited information available. It is known that this compound interacts with various enzymes, proteins, and other biomolecules .
Cellular Effects
The cellular effects of this compound, 97% are also not fully understood. It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound, 97% is not fully understood. It is known that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound, 97% vary with different dosages in animal models
Metabolic Pathways
The metabolic pathways that this compound, 97% is involved in are not fully understood. It is known that this compound interacts with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound, 97% within cells and tissues are not fully understood. It is known that this compound interacts with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound, 97% and any effects on its activity or function are not fully understood. It is known that this compound may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mono-heptafluorobutyl fumarate can be synthesized through the esterification of fumaric acid with heptafluorobutanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Mono-heptafluorobutyl fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of heptafluorobutyric acid and fumaric acid.
Reduction: Formation of heptafluorobutyl alcohol and fumaric acid derivatives.
Substitution: Formation of various heptafluorobutyl esters and amides.
Scientific Research Applications
Mono-heptafluorobutyl fumarate is utilized in several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis.
Diethyl fumarate: Used in organic synthesis and as a plasticizer.
Mono-methyl fumarate: Investigated for its potential therapeutic applications.
Uniqueness
Mono-heptafluorobutyl fumarate stands out due to the presence of the heptafluorobutyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific interactions with biological targets .
Properties
IUPAC Name |
(E)-4-(2,2,3,3,4,4,4-heptafluorobutoxy)-4-oxobut-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F7O4/c9-6(10,7(11,12)8(13,14)15)3-19-5(18)2-1-4(16)17/h1-2H,3H2,(H,16,17)/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIGXXPLWNCDAG-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022578 | |
Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952584-86-0 | |
Record name | (E)-4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801022578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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